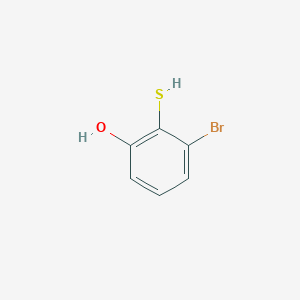![molecular formula C9H14O B1661111 5,5-Dimetilbiciclo[4.1.0]heptan-2-ona CAS No. 88105-44-6](/img/structure/B1661111.png)
5,5-Dimetilbiciclo[4.1.0]heptan-2-ona
Descripción general
Descripción
5,5-Dimethylbicyclo[4.1.0]heptan-2-one is a chemical compound with the molecular formula C9H14O and a molecular weight of 138.21 g/mol. This compound is characterized by its bicyclic structure, which includes a ketone functional group. It is often used in research and industrial applications due to its unique structural properties.
Aplicaciones Científicas De Investigación
5,5-Dimethylbicyclo[4.1.0]heptan-2-one has several applications in scientific research:
Structural Analysis: Used in studies to understand the structural properties of bicyclic compounds.
Polymer Synthesis: Utilized in the synthesis of high-trans, isotactic polymers through ring-opening polymerization.
Key Intermediate in Synthesis: Serves as an intermediate in the synthesis of complex organic compounds, such as grandisol.
Crystallography: Employed in comparative studies of chiral derivatives to understand molecular dynamics and structural properties.
Chiral Synthesis: Used in the chiral synthesis of complex molecules, such as elemanoids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethylbicyclo[4.1.0]heptan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-cyclopentanedione with a suitable reagent to form the bicyclic ketone structure.
Industrial Production Methods
In industrial settings, the production of 5,5-Dimethylbicyclo[4.1.0]heptan-2-one may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dimethylbicyclo[4.1.0]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions at the bicyclic ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Substituted bicyclic compounds with various functional groups.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethylbicyclo[4.1.0]heptan-2-one involves its interaction with various molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the bicyclic structure can influence the compound’s reactivity and stability. The specific molecular targets and pathways depend on the context of its use in research or industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
Camphor: A bicyclic ketone with a similar structure but different functional groups and applications.
Nopinone: Another bicyclic ketone used in structural analysis and polymer synthesis.
Uniqueness
5,5-Dimethylbicyclo[4.1.0]heptan-2-one is unique due to its specific bicyclic structure and the presence of two methyl groups at the 5-position. This structural feature influences its reactivity and makes it a valuable intermediate in organic synthesis.
Propiedades
IUPAC Name |
5,5-dimethylbicyclo[4.1.0]heptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-9(2)4-3-8(10)6-5-7(6)9/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUIFBOQTQEYLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C2C1C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10616853 | |
| Record name | 5,5-Dimethylbicyclo[4.1.0]heptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88105-44-6 | |
| Record name | 5,5-Dimethylbicyclo[4.1.0]heptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




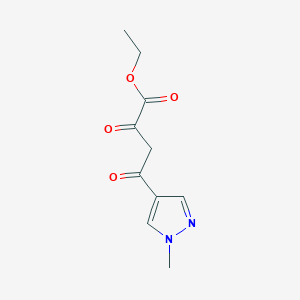
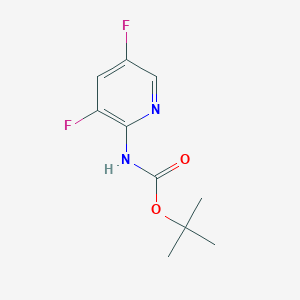
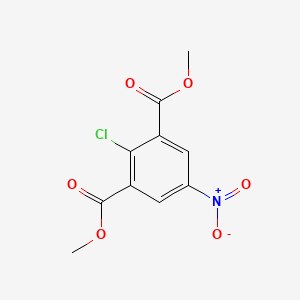
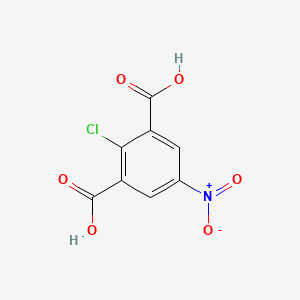
![1H-Imidazo[4,5-c]pyridine, 2-(2,4-dimethoxyphenyl)-1-methyl-](/img/structure/B1661037.png)

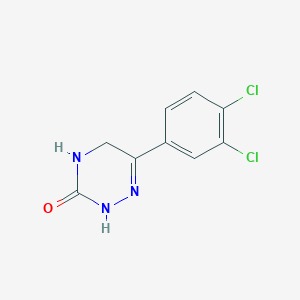

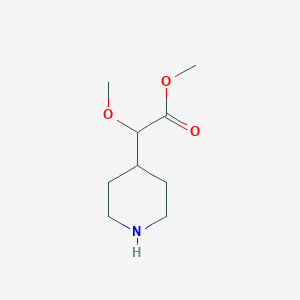
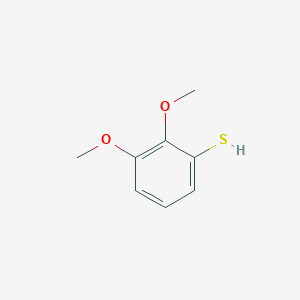
![2,7-Diphenyl-3-oxa-1,6,8-triazaspiro[4.4]nona-1,6,8-trien-9-amine](/img/structure/B1661049.png)
